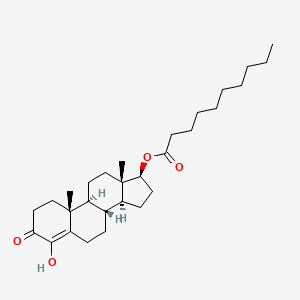

4-Hydroxytestosterone decanoate

Description

Contextualization within Anabolic Androgenic Steroid Biochemistry

Anabolic-androgenic steroids (AAS) are a class of synthetic compounds derived from testosterone (B1683101). merckmanuals.com They are characterized by their ability to promote anabolic processes, such as muscle growth, and to induce androgenic effects, which are related to the development of male characteristics. merckmanuals.com 4-Hydroxytestosterone (B1222710) is a synthetic AAS that is structurally similar to testosterone, with the key difference being the addition of a hydroxyl group at the fourth carbon position. wikipedia.orgsmolecule.com This modification classifies it as a distinct chemical entity with its own unique set of properties. Like other AAS, its mechanism of action involves binding to the androgen receptor in the cytoplasm of cells, which then translocates to the nucleus to modulate protein transcription and translation. drugbank.comnih.gov

Chemical Derivation and Classification as a Modified Testosterone Analogue

4-Hydroxytestosterone is a derivative of testosterone and is classified as a synthetic anabolic-androgenic steroid. wikipedia.org It was first patented in 1955 by G.D. Searle & Company. wikipedia.org The addition of a hydroxyl group at the C-4 position of the steroid's A-ring alters its chemical properties compared to the parent hormone, testosterone. This structural change can influence its binding affinity for various receptors and its metabolic fate within the body.

The compound of interest, 4-hydroxytestosterone decanoate (B1226879), is an esterified form of 4-hydroxytestosterone. The decanoate ester is attached to the 17-beta hydroxyl group of the 4-hydroxytestosterone molecule. While specific research on 4-hydroxytestosterone decanoate is limited, its existence is noted in chemical databases.

Significance of Esterification in Steroid Research: The Decanoate Moiety

Esterification is a common chemical modification used in steroid research and pharmacology to alter the pharmacokinetic properties of a parent steroid. mdpi.com This process involves the attachment of a carboxylic acid, in this case, decanoic acid, to a hydroxyl group on the steroid molecule, forming an ester.

The attachment of a long-chain ester like decanoate significantly increases the lipophilicity (fat solubility) of the steroid. This increased lipophilicity is a key factor in prolonging the compound's release and activity. When an esterified steroid is administered, it forms a depot in the muscle tissue from which it is slowly released into the bloodstream. Once in circulation, enzymes called esterases cleave off the decanoate ester, releasing the active parent steroid, in this case, 4-hydroxytestosterone. This slow release leads to a more sustained and stable level of the active hormone in the body compared to the administration of the unesterified steroid. mdpi.comhrtguru.comwittmerrejuvenationclinic.com The length of the ester chain is directly correlated with the half-life of the drug; longer esters generally result in a longer duration of action. mdpi.com

The use of decanoate esters is well-documented in the study of other anabolic steroids. Two prominent examples are Nandrolone (B1676933) Decanoate and Testosterone Decanoate.

Nandrolone Decanoate: This is one of the most widely studied and utilized esterified steroids. Research on nandrolone decanoate has provided a foundational understanding of how the decanoate ester influences the pharmacokinetics of an AAS, demonstrating its ability to provide a sustained release of nandrolone over several weeks. researchgate.net

Testosterone Decanoate: As a component of some testosterone blends, testosterone decanoate contributes to a prolonged therapeutic effect. wikipedia.org Studies on testosterone decanoate have further solidified the principle that long-chain esters are effective in extending the half-life of the parent hormone. wikipedia.org

The research on these analogous compounds provides a valuable framework for inferring the likely pharmacokinetic profile of 4-hydroxytestosterone decanoate, suggesting it would also exhibit a prolonged duration of action.

Compound Properties and Comparisons

To provide a clearer understanding of the compounds discussed, the following interactive tables summarize their key properties.

Table 1: Properties of 4-Hydroxytestosterone

| Property | Value |

| IUPAC Name | (17β)-4,17-Dihydroxyandrost-4-en-3-one |

| Molecular Formula | C19H28O3 |

| Molecular Weight | 304.43 g/mol |

| Classification | Synthetic Anabolic-Androgenic Steroid |

| Key Structural Feature | Hydroxyl group at C-4 position |

Table 2: Comparison of Common Steroid Esters

| Ester | Parent Steroid | Common Use/Research Focus |

| Decanoate | Nandrolone, Testosterone | Long-acting therapeutic preparations, research on prolonged release |

| Enanthate | Testosterone | Widely used for testosterone replacement therapy |

| Cypionate | Testosterone | Common in testosterone replacement therapy, particularly in the U.S. |

| Propionate | Testosterone | Short-acting preparation, requiring more frequent administration |

Structure

3D Structure

Properties

Molecular Formula |

C29H46O4 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-4-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate |

InChI |

InChI=1S/C29H46O4/c1-4-5-6-7-8-9-10-11-26(31)33-25-15-14-21-20-12-13-23-27(32)24(30)17-19-28(23,2)22(20)16-18-29(21,25)3/h20-22,25,32H,4-19H2,1-3H3/t20-,21-,22-,25-,28+,29-/m0/s1 |

InChI Key |

UVSOHSKMNPTYKS-ZUOYALLKSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C |

Origin of Product |

United States |

Mechanistic Insights into 4 Hydroxytestosterone Decanoate Biological Activity

Androgen Receptor Interaction and Downstream Gene Regulation

Like its parent hormone testosterone (B1683101), 4-hydroxytestosterone (B1222710) exerts its anabolic and androgenic effects primarily through direct interaction with the androgen receptor (AR). nih.govwikipedia.org The AR is a type of nuclear receptor that acts as a ligand-activated transcription factor, directly regulating the expression of target genes. wikipedia.orgnih.gov

The process of AR activation begins in the cytoplasm of the target cell. nih.gov 4-Hydroxytestosterone, being a fat-soluble steroid, can diffuse across the cell membrane into the cytoplasm. nih.gov Here, it binds to the ligand-binding pocket (LBP) located in the ligand-binding domain (LBD) of the androgen receptor. nih.govnih.gov In its inactive state, the AR is associated with a complex of heat shock proteins (HSPs) that maintain its conformation and prevent it from entering the nucleus. wikipedia.org

The binding of a ligand like 4-hydroxytestosterone to the LBP induces a critical conformational change in the AR. wikipedia.orgfrontiersin.org This change causes the dissociation of the heat shock proteins, exposing a nuclear localization signal on the receptor. nih.gov The specific shape and chemical properties of the ligand determine the precise nature of this conformational shift, which in turn dictates the receptor's subsequent interactions with other proteins. nih.gov For an agonist ligand, this new conformation facilitates the recruitment of coactivator proteins necessary for transcriptional activation. nih.gov

Table 1: General Steps in Androgen Receptor (AR) Activation

| Step | Location | Event | Outcome |

|---|---|---|---|

| 1. Ligand Entry | Cytoplasm | The steroid ligand crosses the cell membrane. nih.gov | Ligand becomes available for receptor binding. |

| 2. Ligand Binding | Cytoplasm | The ligand binds to the Ligand-Binding Pocket of the AR. nih.govnih.gov | The AR-HSP complex is destabilized. |

| 3. Conformational Change | Cytoplasm | The AR undergoes a structural change, releasing Heat Shock Proteins (HSPs). wikipedia.org | The Nuclear Localization Signal is exposed. |

| 4. Nuclear Translocation | Nucleus | The ligand-AR complex moves from the cytoplasm into the cell nucleus. wikipedia.org | The complex gains access to DNA. |

| 5. Dimerization | Nucleus | Two ligand-AR complexes bind to each other. wikipedia.org | The dimer is formed, which has a high affinity for DNA. |

| 6. DNA Binding | Nucleus | The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs). wikipedia.orgnih.gov | The receptor is positioned to influence gene transcription. |

| 7. Gene Regulation | Nucleus | The AR recruits coactivator or corepressor proteins to modulate the transcription of target genes. wikipedia.orgnih.gov | Synthesis of specific proteins is increased or decreased. |

Once the ligand-AR complex translocates to the nucleus, it dimerizes with another activated complex. wikipedia.org This dimer then binds to specific DNA sequences known as hormone response elements, or more specifically, androgen response elements (AREs), located in the promoter or enhancer regions of target genes. wikipedia.orgnih.gov The binding of the AR dimer to an ARE serves as an anchor point to recruit a host of other proteins, known as coregulators (including coactivators and corepressors), which ultimately modulate the rate of transcription of that gene by the cellular machinery. nih.govnih.gov

Through this mechanism, 4-hydroxytestosterone can stimulate the transcription of genes that promote increases in muscle mass and the development of masculine characteristics, which are the basis of its anabolic and androgenic effects. nih.govnih.gov Studies using yeast-based assays have confirmed the potent androgenic activity of 4-hydroxytestosterone. nih.gov

Aromatase Enzyme Modulation and Estrogen Biosynthesis Inhibition

In addition to its androgenic activity, 4-hydroxytestosterone possesses significant anti-aromatase properties. wikipedia.org Its prohormone, formestane (B1683765) (4-hydroxyandrostenedione), was the first selective, irreversible steroidal aromatase inhibitor used clinically. nih.gov Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens into estrogens. patsnap.com

4-hydroxytestosterone functions as a Type I, or irreversible, aromatase inhibitor. nih.gov This class of inhibitors are also known as "suicide inhibitors." patsnap.com They are structurally similar to the natural substrate of the enzyme (in this case, androgens like androstenedione (B190577) and testosterone). nih.gov The inhibitor binds to the active site of the aromatase enzyme, and the enzyme begins its normal catalytic reaction. nih.gov However, this process converts the inhibitor into a reactive intermediate that then binds permanently and irreversibly to the enzyme. patsnap.comnih.gov This covalent bond inactivates the enzyme molecule. patsnap.com Because the inhibition is irreversible, the body must synthesize new enzyme molecules to restore aromatase activity, leading to a sustained suppression of estrogen production. patsnap.comnih.gov Studies on the related compound 4-hydroxyandrostenedione (4-OHA) show that it binds irreversibly to the active site of aromatase and causes inactivation of the enzyme that follows pseudo-first order kinetics. nih.gov

The aromatase enzyme (encoded by the CYP19A1 gene) catalyzes the final and rate-limiting step in estrogen biosynthesis. nih.gov Specifically, it converts androstenedione to estrone (B1671321) (E1) and testosterone to estradiol (B170435) (E2). nih.govglowm.com By irreversibly inhibiting aromatase, 4-hydroxytestosterone effectively blocks these conversion pathways. nih.gov This leads to a significant reduction in the synthesis and circulating levels of both estrone and estradiol. nih.govnih.gov This mechanism of action is particularly effective in postmenopausal women, where the primary source of estrogen is the peripheral aromatization of androgens in tissues like adipose tissue. nih.gov

Table 2: Androgenic and Anti-Estrogenic Activities of 4-Hydroxytestosterone and Related Compounds

| Compound | Androgenic Activity (Yeast Androgen Screen) | Anti-Estrogenic Activity (Yeast Estrogen Screen) |

|---|---|---|

| 4-Hydroxytestosterone | Strong Androgenic Effect (at 10⁻⁸ M) nih.gov | Showed Anti-Estrogenic Properties nih.gov |

| 4-Hydroxyandrostenedione (Formestane) | Strong Androgenic Effect (at 10⁻⁸ M) nih.gov | Showed Anti-Estrogenic Properties nih.gov |

| Urinary Metabolites | Most metabolites showed androgenic effects. nih.gov | Six out of ten substances tested showed anti-estrogenic properties. nih.gov |

Potential Interactions with Glucocorticoid Signaling Pathways

Direct and well-characterized interactions between 4-hydroxytestosterone and the glucocorticoid signaling pathway are not extensively documented in the primary literature. However, it has been postulated that anabolic steroids, as a class, may inhibit the effects of glucocorticoids. nih.gov Glucocorticoids, such as the stress hormone cortisol, are known to have catabolic effects on muscle tissue, promoting its breakdown. nih.gov Therefore, a potential, though not fully elucidated, mechanism for the net anabolic effect of some steroids could involve the inhibition of glucocorticoid action, thereby preventing muscle catabolism. nih.gov

Postulated Inhibition of Glucocorticoid Receptor Activation

It is postulated that anabolic steroids, including 4-hydroxytestosterone, may inhibit the action of glucocorticoids to prevent muscle breakdown. drugbank.com One of the primary proposed mechanisms for this is the competitive inhibition of the glucocorticoid receptor (GR). Various androgens have been shown to displace glucocorticoids, such as dexamethasone (B1670325) and cortisol, from their receptors in muscle tissue. nih.govphysiology.org This interaction is believed to be competitive, where the androgen molecule physically blocks the glucocorticoid from binding to its receptor, thereby preventing the initiation of the catabolic signaling cascade that leads to muscle protein degradation. oup.com

Table 1: Competitive Inhibition of Glucocorticoid Receptor Binding by Androgens

| Androgen | Inhibition Constant (Ki) for [3H]dexamethasone binding | Tissue/Cell Type | Reference |

| Fluoxymesterone (B1673463) | 7.5 x 10⁻⁶ M | Rat muscle cytosol | nih.gov |

| Testosterone | 1 x 10⁻⁵ M | Rat muscle cytosol | nih.gov |

| Testosterone | 1.5% relative binding affinity (compared to cortisol) | Human glucocorticoid receptor | nih.gov |

This table is based on available data for related androgens and is for illustrative purposes as specific data for 4-Hydroxytestosterone was not found.

Crosstalk with Cortisol-Mediated Processes

Beyond direct receptor competition, the interaction between androgen and glucocorticoid signaling pathways, often referred to as "crosstalk," is a critical aspect of the biological activity of compounds like 4-hydroxytestosterone. This crosstalk can occur at multiple levels, from the regulation of receptor levels to competition for shared DNA binding sites. smartscitech.com

Androgens and glucocorticoids can exert opposing effects on key genes involved in muscle metabolism. smartscitech.com For instance, glucocorticoids are known to upregulate the expression of genes that promote muscle atrophy, such as those encoding for ubiquitin ligases involved in protein degradation. nih.govmdpi.com Conversely, androgens can promote protein synthesis and inhibit protein degradation, partly through the activation of signaling pathways like the PI3K/Akt pathway. nih.gov

The androgen receptor (AR) and glucocorticoid receptor (GR) are known to recognize similar DNA sequences called hormone response elements (HREs). smartscitech.comnih.gov This creates a potential for competition at the genomic level, where the binding of the AR to a specific HRE could prevent the GR from binding and initiating the transcription of a catabolic gene. Furthermore, the formation of AR/GR heterodimers has been suggested, although their physiological role remains to be fully elucidated. smartscitech.com In certain contexts, the signaling pathways of these two receptors can cooperate, highlighting the complexity of their interactions which can vary between different tissues. bioscientifica.com

Cellular Uptake and Intracellular Localization Dynamics

The journey of 4-hydroxytestosterone decanoate (B1226879) from the bloodstream into the target cell and its subsequent localization within the cell are crucial steps for its biological activity. The lipophilic nature of the steroid molecule plays a significant role in this process.

Membrane Permeability and Transport Mechanisms

As a fat-soluble compound, 4-hydroxytestosterone is able to cross the lipid bilayers of cell membranes primarily through passive diffusion. drugbank.comnih.gov This process is driven by the concentration gradient of the steroid across the cell membrane. The decanoate ester attached to 4-hydroxytestosterone increases its lipophilicity, which can influence its absorption and distribution in the body.

While passive diffusion is considered the main route of entry for steroids, the existence of carrier-mediated transport mechanisms has also been proposed. nih.gov For instance, some studies have identified membrane transporters, such as those from the organic anion transporting polypeptide (OATP) family, that are involved in the cellular uptake of steroids. plos.orgfrontiersin.org However, specific transporters for 4-hydroxytestosterone have not been identified in the reviewed literature. The potential for active transport mechanisms adds another layer of complexity to the understanding of how these molecules reach their intracellular targets.

Subcellular Distribution within Target Cells

Upon entering the cytoplasm of a target cell, such as a skeletal muscle cell, 4-hydroxytestosterone binds to the androgen receptor. drugbank.comnih.gov This binding event initiates a conformational change in the receptor, leading to the formation of a steroid-receptor complex.

This complex is then translocated to the cell nucleus. drugbank.comnih.gov Inside the nucleus, the 4-hydroxytestosterone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to either an increase or decrease in the synthesis of specific proteins, which ultimately results in the anabolic effects associated with the steroid. drugbank.com

Studies on the subcellular distribution of enzymes involved in steroid metabolism, such as delta 4-5 alpha-reductase, have shown their presence in both microsomal and nuclear fractions of cells, with their distribution changing with age and tissue type. nih.gov While not directly detailing the localization of 4-hydroxytestosterone itself, this indicates that the metabolic processing of steroids can occur in different subcellular compartments, potentially influencing their availability and activity within the cell.

Metabolic Pathways and Biotransformation of 4 Hydroxytestosterone Decanoate

General Principles of Steroid Ester Hydrolysis and Bioactivation

4-Hydroxytestosterone (B1222710) decanoate (B1226879) is an esterified form of the active steroid, 4-hydroxytestosterone. The decanoate ester at the 17β-hydroxyl group increases the compound's lipid solubility, which allows for slower release from the site of administration. chemicalbook.com However, the ester form itself is not biologically active. chemicalbook.com Bioactivation requires the cleavage of this ester bond, a process known as hydrolysis.

This hydrolysis is primarily catalyzed by non-specific esterase enzymes present in the blood and various tissues. nih.gov The reaction cleaves the decanoate group, releasing the parent hormone, 4-hydroxytestosterone, into circulation. chemicalbook.comnih.gov This process is analogous to the bioactivation of other testosterone (B1683101) esters, where the rate of hydrolysis influences the pharmacokinetics of the active compound. wikipedia.org Once hydrolyzed, free 4-hydroxytestosterone becomes available to interact with cellular receptors or undergo further metabolic transformations. nih.gov

The general mechanism for base-catalyzed ester hydrolysis involves a nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. ucalgary.camasterorganicchemistry.com In an acidic environment, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. ucalgary.calibretexts.org

Phase I Biotransformations of the Steroid Nucleus

Following its release from the decanoate ester, 4-hydroxytestosterone undergoes Phase I biotransformation. These reactions, primarily occurring in the liver, introduce or expose functional groups on the steroid nucleus, slightly increasing its water solubility and preparing it for Phase II conjugation. nih.govoup.com For 4-hydroxytestosterone, Phase I metabolism is characterized by both reductive and oxidative pathways. dshs-koeln.denih.gov Studies have shown that the metabolic pathways of 4-hydroxytestosterone and its precursor, 4-hydroxyandrostenedione, are largely identical, with the two compounds being interconvertible within the body. dshs-koeln.deresearchgate.net

Reductive Metabolism and Formation of Hydroxylated Derivatives

The principal Phase I metabolic route for 4-hydroxytestosterone is reductive metabolism. dshs-koeln.denih.gov This involves the reduction of the A-ring of the steroid nucleus, specifically targeting the 3-keto group and the double bond at the C4-C5 position (Δ4). nih.govnih.gov These reductions are catalyzed by a family of enzymes including 5α-reductases, 5β-reductases, and various 3-hydroxysteroid dehydrogenases (HSDs). nih.govglowm.com

This process leads to the formation of a variety of reduced and hydroxylated metabolites. dshs-koeln.de For instance, the reduction of the 3-keto group and the Δ4-double bond results in 3-hydroxy-4-oxo compounds and, upon further reduction, 3,4-dihydroxylated compounds. dshs-koeln.denih.gov

Stereochemistry of Reductive Conversions (e.g., 3-keto, 5-ene reduction)

The enzymatic reduction of the Δ4-3-ketone structure is stereospecific, leading to different spatial arrangements (stereoisomers) of the resulting hydrogen atoms and hydroxyl groups.

3-Keto Reduction : Following the reduction of the double bond, the 3-keto group is reduced to a hydroxyl group by 3-hydroxysteroid dehydrogenases (e.g., aldo-keto reductases AKR1C1-AKR1C4). nih.gov This reduction can also be stereospecific, producing either a 3α-hydroxy or a 3β-hydroxy group. nih.govcdnsciencepub.com The stereochemical outcome often depends on the specific enzyme isoform and the configuration of the A/B ring junction (5α or 5β). nih.gov

Studies on 4-hydroxytestosterone metabolism have identified metabolites with both 3α,5β- and 3β,5α-configurations. dshs-koeln.denih.govdshs-koeln.de

Characterization of Dihydroxyandrostan-17-one Isomers

Extensive research has led to the identification of numerous metabolites of 4-hydroxytestosterone. Following oral administration of the compound, urine samples were found to contain a variety of Phase I products. nih.govdshs-koeln.de Further reductive metabolism of the initial products leads to the formation of various dihydroxyandrostan-17-one isomers. nih.govdshs-koeln.de Gas chromatography-mass spectrometry (GC-MS) analysis has successfully characterized almost all possible isomers of 3ξ,4ξ-dihydroxy-5ξ-androstan-17-one, with the notable exception of 3α,4α-dihydroxy-5β-androstan-17-one. nih.govdshs-koeln.de

Below is a table of key reductive metabolites identified following the administration of 4-hydroxytestosterone or its precursor, 4-hydroxyandrostenedione. nih.govdshs-koeln.de

| Metabolite Name | Type | Configuration |

| 3β-hydroxy-5α-androstane-4,17-dione | 17-Oxo Metabolite | 3β,5α |

| 3α-hydroxy-5β-androstane-4,17-dione | 17-Oxo Metabolite | 3α,5β |

| 3β,17β-dihydroxy-5α-androstan-4-one | 17β-Hydroxy Metabolite | 3β,5α |

| 3α,17β-dihydroxy-5β-androstan-4-one | 17β-Hydroxy Metabolite | 3α,5β |

| 5α-androstane-3β,4β,17β-triol | 17β-Hydroxy Metabolite | 3β,4β,5α |

| 5α-androstane-3α,4β,17β-triol | 17β-Hydroxy Metabolite | 3α,4β,5α |

| 5α-androstane-3α,4α,17β-triol | 17β-Hydroxy Metabolite | 3α,4α,5α |

Oxidative Pathways of Steroid Ring Systems

In addition to reductive pathways, 4-hydroxytestosterone can also undergo oxidation. nih.govdshs-koeln.de These reactions are another facet of Phase I metabolism, catalyzed primarily by cytochrome P450 (CYP) enzymes. oup.com This can involve dehydrogenation, which introduces new double bonds into the steroid nucleus. For 4-hydroxytestosterone, two such oxidative metabolites have been identified:

4-hydroxyandrosta-4,6-diene-3,17-dione

4-hydroxyandrosta-1,4-diene-3,17-dione nih.govdshs-koeln.de

The formation of these metabolites indicates enzymatic activity that removes hydrogen atoms from the steroid A- and B-rings. researchgate.netnih.gov

Phase II Conjugation and Elimination Pathways

Phase I metabolites, as well as some of the parent steroid, undergo Phase II conjugation reactions before elimination. nih.gov These reactions attach large, water-soluble endogenous molecules to the steroid, a process that inactivates the compound and greatly facilitates its excretion in the urine and, to a lesser extent, feces. wikipedia.orgnaturecurefamilyhealth.comreactome.org The primary conjugation pathways for steroids and their metabolites are glucuronidation and sulfation. nih.govnih.govresearchgate.net

Glucuronidation : This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the steroid metabolite. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net For steroid metabolites, 3α-hydroxy groups are typically preferred substrates for glucuronidation. researchgate.net

Sulfation : This pathway involves the transfer of a sulfonate group (SO3-) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, a reaction catalyzed by sulfotransferases (SULTs). nih.govnih.gov In steroid metabolism, 3β-hydroxy groups are often substrates for sulfation. researchgate.net

In the case of 4-hydroxytestosterone, its metabolites are subject to diverse conjugation, with both glucuronide and sulfate (B86663) conjugates having been identified in urine. nih.govresearchgate.netdshs-koeln.de The specific pattern of conjugation can be complex. researchgate.net Ultimately, these conjugated metabolites are transported out of the liver and kidneys and eliminated from the body. wikipedia.orgnaturecurefamilyhealth.com

Glucuronidation Pathways of Parent Compound and Metabolites

Glucuronidation is a significant metabolic pathway for 4-hydroxytestosterone and its derivatives. nih.gov This process involves the covalent addition of a glucuronic acid moiety to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org The resulting glucuronide conjugates are more polar and readily excreted in the urine.

Studies have identified several glucuronidated metabolites following the administration of 4-hydroxytestosterone. The main metabolite found in the glucuronide fraction is formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione). dshs-koeln.de Additionally, the parent compound, 4-hydroxytestosterone, is also detected as a glucuronide conjugate in post-administration urine samples. dshs-koeln.de The transport of these glucuronides out of cells and into circulation or bile is mediated by transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3, which play a key role in the disposition of steroid glucuronides. nih.gov

Table 1: Identified Glucuronidated Metabolites of 4-Hydroxytestosterone

| Compound | Conjugation Type | Reference |

| Formestane | Glucuronide | dshs-koeln.de |

| 4-Hydroxytestosterone | Glucuronide | dshs-koeln.de |

Sulfation Processes of Steroid Metabolites

Sulfation represents another critical phase II conjugation pathway for steroid metabolites. nih.govwada-ama.org This reaction, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group to a hydroxyl function on the steroid nucleus. The resulting sulfate esters are highly water-soluble and are efficiently eliminated.

For 4-hydroxytestosterone, metabolic studies have shown that conjugation is diverse and includes sulfation. nih.gov While specific sulfated metabolites of 4-hydroxytestosterone are not as extensively detailed as its glucuronides, research on the closely related compound formestane provides significant insight. Studies on formestane metabolism have identified two major sulfated metabolites: the 3-O-sulfates of 3β,4β-dihydroxy-5α-androstane-17-one and 3α,4β-dihydroxy-5α-androstane-17-one. nih.gov Given the identical metabolic products of 4-hydroxytestosterone and formestane, these sulfated compounds are also considered key metabolites of 4-hydroxytestosterone. nih.gov The study of sulfate conjugates is an area of growing interest in steroid metabolism, as they can serve as long-term markers of administration. wada-ama.organu.edu.au

Identification and Structural Characterization of Key Metabolites

The elucidation of the metabolic fate of 4-hydroxytestosterone relies on advanced analytical techniques capable of separating and identifying a complex mixture of structurally similar compounds in biological matrices like urine.

Mass Spectrometric Identification of Urinary Metabolites

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification and structural characterization of steroid metabolites. nih.govnih.gov In excretion studies involving the oral administration of 4-hydroxytestosterone to male volunteers, urine samples were analyzed using GC-MS to identify metabolic products. nih.gov

The identification of these metabolites was confirmed by comparison with reference substances that were synthesized and structurally characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.gov This approach has led to the identification of a comprehensive profile of phase I and phase II metabolites. Key findings include significant reductive metabolism, leading to various isomers of dihydroxy- and trihydroxy-androstanone derivatives. Oxidation products were also identified. nih.gov One specific metabolite, 3β,4α-dihydroxy-5α-androstan-17-one, has been noted as a potential long-term marker, detectable for up to 90 hours post-administration. nih.gov

Table 2: Urinary Metabolites of 4-Hydroxytestosterone Identified by GC-MS

| Metabolite Number | Compound Name |

| 1 | 4-hydroxyandrostenedione (Formestane) |

| 2 | 3β-hydroxy-5α-androstane-4,17-dione |

| 3 | 3α-hydroxy-5β-androstane-4,17-dione |

| 4 | 3β,4α-dihydroxy-5α-androstan-17-one |

| 6 | 3α,4β-dihydroxy-5β-androstan-17-one |

| 7 | 3β,4α-dihydroxy-5β-androstan-17-one |

| 8 | 3α,4β-dihydroxy-5α-androstan-17-one |

| 9 | 3β,4β-dihydroxy-5α-androstan-17-one |

| 10 | 3α,4α-dihydroxy-5α-androstan-17-one |

| 11 | 3β,4β-dihydroxy-5β-androstan-17-one |

| 18 | 4-hydroxytestosterone |

| 19 | 3β,17β-dihydroxy-5α-androstan-4-one |

| 20 | 3α,17β-dihydroxy-5β-androstan-4-one |

| 21 | 5α-androstane-3β,4β,17β-triol |

| 26 | 5α-androstane-3α,4β,17β-triol |

| 28 | 5α-androstane-3α,4α,17β-triol |

| 29 | 4-hydroxyandrosta-4,6-diene-3,17-dione |

| 30 | 4-hydroxyandrosta-1,4-diene-3,17-dione |

| Source: Adapted from Schänzer et al. (2006). nih.gov |

Chromatographic Separation Techniques for Metabolic Profiling

Effective metabolic profiling requires high-resolution separation of metabolites prior to detection. nih.gov Various chromatographic techniques are employed for this purpose in steroid analysis.

Gas Chromatography (GC): Traditionally, GC coupled with MS has been the standard for analyzing steroid metabolites. nih.govresearchgate.net This method offers excellent separation efficiency but often requires derivatization of the analytes to increase their volatility and thermal stability. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its advanced version, UHPLC, are powerful techniques for separating steroid metabolites, including hydroxylated derivatives and intact phase II conjugates (glucuronides and sulfates). anu.edu.aunih.govnih.gov Reversed-phase HPLC methods, often using gradients of organic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) with water, are commonly developed for this purpose. nih.govnih.gov These liquid chromatography (LC) methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), avoid the need for derivatization and can provide high sensitivity and specificity. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as an orthogonal analytical approach that can offer different selectivity for separating challenging isomers of hydroxylated steroid metabolites, which may be difficult to resolve by GC or LC methods. researchgate.net

Comparative Metabolic Profiling with Other Steroidal Esters

Comparing the metabolic profile of 4-hydroxytestosterone with structurally related steroids provides valuable insights into structure-metabolism relationships.

Comparative Analysis with Formestane Metabolism

The metabolism of 4-hydroxytestosterone is intrinsically linked to that of formestane (4-hydroxyandrostenedione). nih.govwikipedia.org Formestane is both a precursor and a metabolite of 4-hydroxytestosterone. nih.govdshs-koeln.de The two compounds differ only by the functional group at the C-17 position (a hydroxyl group in 4-hydroxytestosterone and a ketone in formestane).

A pivotal study that directly compared the metabolism of both substances after oral administration found that the identified phase I and phase II metabolites were identical for both compounds. nih.gov This indicates that there is extensive interconversion between the 17-keto and 17β-hydroxy forms in vivo. The primary metabolic pathways for both include reduction of the A-ring and conjugation with glucuronic acid and sulfate. nih.govnih.gov For instance, the main urinary metabolite of 4-hydroxytestosterone is glucuronidated formestane. dshs-koeln.de Similarly, the major metabolites of formestane include its direct 4-O-glucuronide and the 3-O-sulfates of its reduced dihydroxy metabolites. nih.gov This metabolic convergence underscores their close biochemical relationship.

Table 3: Comparison of Key Metabolic Pathways for 4-Hydroxytestosterone and Formestane

| Metabolic Process | 4-Hydroxytestosterone | Formestane | Shared Metabolites |

| 17-Oxidation/Reduction | Can be oxidized to formestane | Can be reduced to 4-hydroxytestosterone | Yes |

| A-Ring Reduction | Extensive reduction to various dihydroxy- and trihydroxy-androstanone isomers | Extensive reduction to various dihydroxy-androstanone isomers | Yes nih.gov |

| Glucuronidation | Parent compound and formestane are glucuronidated | Parent compound is glucuronidated | Yes nih.govdshs-koeln.denih.gov |

| Sulfation | Metabolites undergo sulfation | Reduced metabolites undergo sulfation | Yes nih.govnih.gov |

Distinction from other Testosterone Esters and Androstenediones

The metabolic fate of 4-hydroxytestosterone is distinct from that of native testosterone and its various esters, as well as from related androstenedione (B190577) compounds. These differences are rooted in its unique chemical structure, specifically the presence of a hydroxyl group at the C4 position. wikipedia.org

Distinction from Testosterone Esters

The primary difference between 4-hydroxytestosterone decanoate and other testosterone esters (e.g., testosterone cypionate, testosterone enanthate) lies in the metabolic pathways of the parent steroid released after hydrolysis. While the ester chain's length affects the absorption rate and half-life, the fundamental biotransformation of the core molecule differs significantly. wikipedia.org

Native testosterone is primarily metabolized through two major pathways:

Aromatization: Conversion into estradiol (B170435) by the aromatase enzyme.

5α-Reduction: Conversion into the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the 5α-reductase enzyme. wikipedia.org

In contrast, the 4-hydroxyl group of 4-hydroxytestosterone sterically hinders the aromatase enzyme, effectively preventing its conversion to estrogenic metabolites. wikipedia.org This resistance to aromatization is a key metabolic distinction. Instead of aromatization, the metabolism of 4-hydroxytestosterone is dominated by reductive processes. nih.govdshs-koeln.de

Phase I metabolism involves extensive reduction of the A-ring and the ketone at C3, leading to a variety of hydroxylated metabolites. Following oral administration of 4-hydroxytestosterone, identified urinary metabolites include numerous dihydroxy and triol isomers. nih.gov Phase II metabolism involves the conjugation of these metabolites with glucuronic acid and sulfates to increase their water solubility for excretion. nih.govdshs-koeln.de

Distinction from Androstenediones

The metabolic profile of 4-hydroxytestosterone is most closely related to that of its 17-keto analogue, 4-hydroxyandrostenedione (formestane). Research has shown that 4-hydroxytestosterone and 4-hydroxyandrostenedione are interconvertible within the body through the action of 17β-hydroxysteroid dehydrogenase enzymes. dshs-koeln.de This interconversion means that administration of either compound results in the excretion of an identical slate of Phase I and Phase II metabolites. nih.govnih.gov

The distinction between the two, therefore, does not lie in the qualitative nature of their metabolites but in their quantitative excretion patterns over time. Studies have indicated that the ratio of the glucuronidated forms of 4-hydroxyandrostenedione and 4-hydroxytestosterone in urine can differ depending on which compound was administered. dshs-koeln.de Following the intake of 4-hydroxytestosterone, the urinary concentrations of the two glucuronidated metabolites are similar, whereas after intake of 4-hydroxyandrostenedione, its corresponding glucuronide is excreted in much higher amounts initially. dshs-koeln.de

When compared to the primary endogenous androstenedione (androst-4-ene-3,17-dione), the metabolic pathways are fundamentally different. Androst-4-ene-3,17-dione is a central precursor in steroidogenesis, converting to testosterone or estrone (B1671321). nih.govmdpi.com The metabolism of 4-hydroxytestosterone, already possessing a 4-hydroxyl group, follows a distinct reductive pathway rather than serving as a direct precursor in the same manner.

Research Findings on Metabolites

Detailed analysis of urine samples from excretion studies has identified numerous metabolites of 4-hydroxytestosterone. These findings are crucial for understanding its biotransformation.

Table 1: Identified Urinary Metabolites of 4-Hydroxytestosterone

This table is based on data from excretion studies and lists the primary metabolites identified.

| Metabolite Type | Specific Compounds Identified nih.gov |

|---|---|

| Parent Compound | 4-hydroxytestosterone |

| Phase I Metabolites (Reductive) | 3β,17β-dihydroxy-5α-androstan-4-one |

| 3α,17β-dihydroxy-5β-androstan-4-one | |

| 5α-androstane-3β,4β,17β-triol | |

| 5α-androstane-3α,4β,17β-triol | |

| 5α-androstane-3α,4α,17β-triol | |

| Phase I Metabolites (Oxidative) | 4-hydroxyandrosta-4,6-diene-3,17-dione |

| 4-hydroxyandrosta-1,4-diene-3,17-dione |

| Phase II Conjugates | Glucuronidated and sulfated forms of Phase I metabolites |

Comparative Metabolic Pathways

The following interactive table provides a comparative overview of the key metabolic features distinguishing 4-hydroxytestosterone from testosterone and 4-hydroxyandrostenedione.

Table 2: Comparative Metabolism of 4-Hydroxytestosterone, Testosterone, and 4-Hydroxyandrostenedione

Select a compound to view its primary metabolic characteristics.

4-Hydroxytestosterone

Aromatization: Resistant to aromatization into estrogens. wikipedia.org

5α-Reduction: Undergoes reduction, but the primary pathway is defined by its existing 4-OH group.

Primary Metabolites: Extensive reduction products including various dihydroxy- and triol-androstanolone isomers. nih.gov

Key Feature: Metabolically interconvertible with 4-hydroxyandrostenedione, producing identical metabolites. dshs-koeln.de

Testosterone

Aromatization: Readily converted to estradiol by aromatase. wikipedia.org

5α-Reduction: Converted to dihydrotestosterone (DHT) by 5α-reductase. wikipedia.org

Primary Metabolites: Dihydrotestosterone, Estradiol, Androsterone, Etiocholanolone. wikipedia.org

Key Feature: Serves as the primary male androgen and a precursor to other active hormones.

4-Hydroxyandrostenedione (Formestane)

Aromatization: It is an aromatase inhibitor itself. nih.gov

17β-HSD Reduction: Reduced to 4-hydroxytestosterone. dshs-koeln.de

Primary Metabolites: The same set of metabolites as 4-hydroxytestosterone due to interconversion. nih.gov

Key Feature: Distinguished from 4-hydroxytestosterone by the quantitative ratio of urinary metabolites shortly after administration. dshs-koeln.de

Molecular and Cellular Receptor Pharmacology of 4 Hydroxytestosterone and Its Decanoate Ester

Ligand Binding Dynamics to Androgen Receptors

4-Hydroxytestosterone (B1222710) (4-OHT) demonstrates a significant and potent binding affinity for the androgen receptor (AR). nih.gov Research evaluating its binding characteristics in rat prostatic androgen receptors reveals that 4-OHT is a more powerful binder than the primary endogenous androgen, 5α-dihydrotestosterone (DHT). nih.govwikipedia.org In comparative binding assays, the relative binding affinity (RBA) of 4-OHT was found to be notably high. nih.gov

The strong ability of 4-hydroxytestosterone to bind to the androgen receptor is considered a key factor in explaining the compound's androgenic activity observed in vivo. nih.gov While 4-OHT itself binds strongly, its precursor, 4-hydroxyandrostenedione (4-OHA), and certain other metabolites exhibit weak binding to the androgen receptor. nih.gov

Functional Androgenic and Anti-Androgenic Activities in Receptor Assays

The functional activity of 4-hydroxytestosterone at the androgen receptor has been confirmed through in vitro receptor assays. Studies utilizing a yeast androgen screen, which measures the ability of a compound to activate the androgen receptor, have demonstrated that 4-hydroxytestosterone exhibits strong androgenic effects at concentrations as low as 10⁻⁸ M. nih.govresearchgate.net

In a broader investigation of 4-hydroxytestosterone, its precursor 4-hydroxyandrostenedione, and their urinary metabolites, androgenic activity was a common finding across most of the tested substances. nih.gov Out of a panel of these related compounds, nearly all demonstrated agonistic effects on the androgen receptor in the yeast-based assay. nih.gov Only one of the tested metabolites displayed anti-androgenic properties instead. nih.gov These findings underscore the potent androgenic signaling capacity of 4-hydroxytestosterone itself. nih.govresearchgate.net

Estrogenic and Anti-Estrogenic Receptor-Mediated Activities of Metabolites

The potential for estrogenic and anti-estrogenic activity of 4-hydroxytestosterone and its metabolites has been evaluated using a yeast estrogen screen. nih.gov This assay assesses a compound's ability to interact with and activate or inhibit the estrogen receptor. nih.gov

The research revealed that direct estrogenic effects are not a prominent feature of this metabolic family. nih.gov Estrogenic activity was only observed for two of the tested metabolites, and only at relatively high concentrations. nih.gov In contrast, a significant number of the metabolites exhibited antagonistic properties at the estrogen receptor. nih.gov Six out of the ten substances derived from 4-hydroxytestosterone and 4-hydroxyandrostenedione demonstrated anti-estrogenic activity in the yeast estrogen screen. nih.gov This suggests that while the parent compound is strongly androgenic, its metabolic pathway may produce derivatives that can counteract estrogenic signaling. nih.gov

Allosteric Modulation and Coregulator Interactions with Steroid Receptors

Steroid hormone receptors, including the androgen receptor, are complex proteins whose function is subject to allosteric regulation. nih.gov This means that binding at one site on the receptor—by the steroid hormone itself, by DNA, or by other proteins—can influence the receptor's shape and activity at other sites. nih.govnih.gov These receptors possess structurally and functionally distinct domains, including a highly flexible N-terminal domain, a DNA-binding domain, and a ligand-binding domain. nih.gov The interaction between these domains, and their engagement with coregulatory proteins (coactivators or corepressors), are critical for the precise control of gene transcription. nih.gov

The specific conformation adopted by the androgen receptor is influenced by the ligand that binds to it. This ligand-induced conformation, in turn, determines which coregulatory proteins are recruited to the receptor-DNA complex, thereby dictating the transcriptional outcome. nih.gov While these principles of allosteric modulation and coregulator interaction are fundamental to the action of all steroid hormones, specific research detailing the unique allosteric effects and coregulator binding profile induced by 4-hydroxytestosterone binding to the androgen receptor is not extensively detailed in the available scientific literature. The precise manner in which 4-hydroxytestosterone or its decanoate (B1226879) ester influences the structural dynamics of the androgen receptor and its subsequent interaction with specific coregulators remains an area for further investigation.

Preclinical Investigations of 4 Hydroxytestosterone Decanoate Pharmacodynamics

Modulatory Effects on Protein Synthesis Pathways

The anabolic, or muscle-building, properties of 4-hydroxytestosterone (B1222710) are primarily rooted in its ability to enhance protein synthesis within skeletal muscle cells. drugbank.comsportsci.org This process is initiated when the fat-soluble 4-hydroxytestosterone molecule diffuses across the cell membrane into the cytoplasm. nih.govdrugbank.com

Once inside the cell, the core mechanism involves the following steps:

Androgen Receptor (AR) Binding: 4-hydroxytestosterone binds to the androgen receptor (AR), a specialized intracellular protein. nih.govdrugbank.com

Nuclear Translocation: This newly formed hormone-receptor complex is transported into the cell nucleus. nih.govdrugbank.com

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. This binding event modulates the transcription of these genes, significantly increasing the production of messenger RNA (mRNA). kjsm.org

Anabolic steroids are generally believed to promote muscle growth by increasing the production of proteins. nih.govdrugbank.com This direct stimulation of the protein synthesis machinery contributes significantly to muscle cell hypertrophy. umk.pl

Table 1: Key Molecular Targets in 4-Hydroxytestosterone-Mediated Protein Synthesis

| Target/Pathway | Role in Protein Synthesis | Mechanism of Modulation by 4-Hydroxytestosterone |

|---|---|---|

| Androgen Receptor (AR) | Primary receptor mediating the genomic effects of androgens. | Direct binding and activation, initiating the cascade of events leading to increased gene transcription. nih.govkjsm.org |

| Target Genes | Genes containing Androgen Response Elements (AREs) that code for muscle proteins. | Upregulation of transcription following the binding of the AR-hormone complex. kjsm.org |

| Ribosomes | Cellular machinery responsible for translating mRNA into protein. | Increased availability of mRNA from target genes leads to higher rates of protein translation. |

Regulation of Muscle Tissue Remodeling at the Molecular Level

Beyond simply stimulating protein synthesis, 4-hydroxytestosterone plays a crucial role in the complex process of muscle tissue remodeling. This involves a dual action of promoting anabolic processes while simultaneously inhibiting catabolic (breakdown) pathways, creating a net positive protein balance conducive to muscle growth and repair. sportsci.orgkjsm.org

Key molecular regulatory actions include:

Anti-Catabolic Effects: A primary anti-catabolic mechanism of AAS is the inhibition of glucocorticoid hormones, such as cortisol. nih.govsportsci.org Cortisol promotes muscle breakdown (proteolysis). 4-hydroxytestosterone is thought to interfere with cortisol's action, potentially by antagonizing the glucocorticoid receptor (GR), thereby preventing muscle catabolism, especially that which occurs during intense physical stress. drugbank.comsportsci.orgkjsm.org

Myogenic Regulatory Factors: Studies on other anabolic steroids, like nandrolone (B1676933) decanoate (B1226879), have shown they can influence the expression of myogenic regulatory factors (MRFs). nih.gov These proteins, including MyoD and myogenin, are essential for the repair and growth of muscle tissue. Nandrolone decanoate was found to significantly increase MyoD and myogenin mRNA at different stages of muscle repair following injury, suggesting a modulated and potentially accelerated healing process. nih.gov This provides a model for how 4-hydroxytestosterone decanoate may similarly influence muscle regeneration.

Satellite Cell Activation: Anabolic steroids can increase the number of satellite cells, which are muscle stem cells. mdpi.com These cells are critical for muscle repair and hypertrophy, as they can fuse with existing muscle fibers to donate their nuclei, enhancing the fiber's capacity for protein synthesis. kjsm.orgmdpi.com

In preclinical models using bioartificial tendons, the combination of an anabolic steroid (nandrolone decanoate) and mechanical load was shown to synergistically increase matrix remodeling, evidenced by enhanced cytoskeletal organization and increased levels of matrix metalloproteinase-3 (MMP-3), an enzyme involved in tissue remodeling. nih.govresearchgate.net

Table 2: Molecular Regulators of Muscle Remodeling Influenced by AAS

| Regulator | Function | Effect of AAS (e.g., 4-Hydroxytestosterone) |

|---|---|---|

| Glucocorticoid Receptor (GR) | Mediates the catabolic effects of cortisol. | Antagonism/inhibition, leading to reduced muscle protein breakdown. kjsm.org |

| Myogenic Differentiation (MyoD) | A key transcription factor initiating muscle differentiation. | Upregulation during the early phases of muscle repair. nih.gov |

| Myogenin | A transcription factor for terminal muscle differentiation. | Upregulation during later phases of muscle repair and fusion. nih.gov |

| Satellite Cells | Muscle stem cells responsible for repair and growth. | Increased proliferation and fusion with muscle fibers. mdpi.com |

| Matrix Metalloproteinase-3 (MMP-3) | Enzyme involved in extracellular matrix remodeling. | Increased expression, suggesting active tissue reorganization. nih.gov |

Influence on Endocrine System Homeostasis and Steroid Hormone Balance

The administration of any exogenous AAS, including 4-hydroxytestosterone decanoate, significantly impacts the body's delicate endocrine homeostasis. nih.gov These compounds interact with and can disrupt the normal feedback loops that regulate natural hormone production. libretexts.org

Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: The endocrine system operates on a negative feedback mechanism. libretexts.org When high levels of androgens are detected, the hypothalamus and pituitary gland reduce the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This suppression leads to a sharp decline in the body's own production of testosterone (B1683101) in the testes. sportsci.orgnih.gov

Aromatase Inhibition: A distinguishing feature of 4-hydroxytestosterone is its reported anti-aromatase activity. wikipedia.org Aromatase is the enzyme responsible for converting androgens like testosterone into estrogens (e.g., estradiol). youtube.com By inhibiting this enzyme, 4-hydroxytestosterone can reduce the potential for estrogenic side effects that can arise from aromatizable AAS. Its prohormone, formestane (B1683765) (4-hydroxyandrostenedione), is a known aromatase inhibitor used therapeutically for this purpose. drugbank.comnih.govdshs-koeln.de This intrinsic property differentiates it from testosterone, which is readily converted to estradiol (B170435). drugbank.com

Lack of 5α-Reduction to DHT: Testosterone is converted in certain tissues by the enzyme 5α-reductase into the more potent androgen dihydrotestosterone (B1667394) (DHT). nih.govdrugbank.com DHT is not believed to contribute significantly to muscle anabolism but is a key mediator of androgenic effects in tissues like the skin and prostate. nih.gov The structure of 4-hydroxytestosterone, with its C4-hydroxyl group, appears to prevent this type of metabolic conversion, altering its profile of androgenic activity compared to testosterone.

Table 3: Comparative Endocrine Effects of 4-Hydroxytestosterone vs. Testosterone

| Endocrine Parameter | Testosterone | 4-Hydroxytestosterone |

|---|---|---|

| Androgen Receptor Binding | Binds and activates the AR. drugbank.com | Binds and activates the AR. nih.govdrugbank.com |

| Aromatization to Estrogen | Substrate for aromatase, converted to estradiol. youtube.comdrugbank.com | Acts as an aromatase inhibitor; not a significant substrate for aromatization. wikipedia.orgnih.gov |

| 5α-Reduction | Converted to the more potent androgen DHT. nih.govdrugbank.com | Not a known substrate for conversion to a DHT-like metabolite. |

| HPG Axis Suppression | Potent suppression of endogenous testosterone production. sportsci.org | Potent suppression of endogenous testosterone production. nih.gov |

Differential Biological Activities of Stereoisomers and Metabolites

Following administration, 4-hydroxytestosterone undergoes extensive phase I and phase II metabolism, resulting in a variety of metabolites, each with its own potential biological activity. nih.govdshs-koeln.de The metabolic profile is complex, involving reductions at various positions on the steroid nucleus. Human excretion studies have identified that the phase I and phase II metabolites are identical for both 4-hydroxytestosterone and its precursor, 4-hydroxyandrostenedione. nih.govdshs-koeln.de

Preclinical investigations using yeast-based bioassays have provided insight into the specific activities of these compounds. A study tested 4-hydroxytestosterone, 4-hydroxyandrostenedione, and seven of their urinary metabolites for their ability to interact with human androgen and estrogen receptors. nih.gov

The findings revealed:

Androgenic Activity: Strong androgenic effects were observed for 4-hydroxytestosterone and 4-hydroxyandrostenedione. nih.gov Several of their metabolites also demonstrated the ability to activate the androgen receptor, confirming that the androgenic signal is carried through its metabolic cascade. nih.gov

Anti-Androgenic Activity: One metabolite was found to possess anti-androgenic properties, indicating it can block the androgen receptor. nih.gov

Estrogenic and Anti-Estrogenic Activity: In the estrogen receptor assay, most of the tested compounds, including the parent steroids, showed no estrogenic activity. Instead, six of the ten substances exhibited anti-estrogenic properties, binding to the estrogen receptor without activating it, thereby blocking it. nih.gov Only two metabolites showed weak estrogenic effects, and only at high concentrations. nih.gov

This metabolic profile, characterized by predominantly androgenic and anti-estrogenic activity, distinguishes 4-hydroxytestosterone from testosterone, whose metabolite estradiol is a potent estrogen. drugbank.com The various stereoisomers created during metabolism (e.g., different isomers of 3ξ,4ξ-dihydroxy-5ξ-androstan-17-one) have distinct three-dimensional structures that dictate their binding affinity and activity at steroid receptors. nih.govdshs-koeln.de

Table 4: Receptor Activity Profile of 4-Hydroxytestosterone and Its Metabolites (Yeast Assay Data)

| Compound | Androgenic Activity | Anti-Androgenic Activity | Estrogenic Activity | Anti-Estrogenic Activity |

|---|---|---|---|---|

| 4-Hydroxytestosterone | Strong | No | No | Yes |

| 4-Hydroxyandrostenedione (Formestane) | Strong | No | No | Yes |

| Metabolite Group A (e.g., 3β,17β-dihydroxy-5α-androstan-4-one) | Yes | No | No | Yes |

| Metabolite Group B (e.g., 5α-androstane-3α,4β,17β-triol) | Yes | No | Weak (at high conc.) | Yes |

| Metabolite Group C | No | Yes | No | Yes |

Data synthesized from findings reported in Androgen- and estrogen-receptor mediated activities of 4-hydroxytestosterone, 4-hydroxyandrostenedione and their human metabolites in yeast based assays. nih.gov

Compound Reference Table

Advanced Analytical Methodologies for Detection and Research Applications

High-Resolution Mass Spectrometry for Metabolite Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for untargeted analysis and metabolite fingerprinting. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is particularly valuable in steroid analysis, where numerous metabolites may be present, often as isomers with the same nominal mass.

In the context of 4-hydroxytestosterone (B1222710), HRMS has been instrumental in the structural characterization of its urinary metabolites. nih.govdshs-koeln.de By providing high-accuracy mass data, researchers can confidently identify novel metabolic products. For instance, the identification of various hydroxylated and reduced metabolites of 4-hydroxytestosterone was confirmed using high resolution/high accuracy mass spectrometry alongside nuclear magnetic resonance spectroscopy. nih.govdshs-koeln.de This capability is essential for creating a "metabolite fingerprint," which is a comprehensive profile of the metabolic products resulting from the administration of a specific compound. This fingerprint is crucial for long-term detection, as metabolites often remain in the body far longer than the parent steroid ester. HRMS enables sensitive and selective screening, although tandem mass spectrometry (MS/MS) is often used for definitive confirmation of a substance's identity. dshs-koeln.de The combination of liquid chromatography with HRAM (LC-HRAM-MS) is a powerful tool for steroid profiling in clinical and research settings, capable of quantifying a wide array of steroid metabolites simultaneously. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust method for routine steroid analysis, particularly in anti-doping laboratories. sobraf.orgcapes.gov.br The technique offers excellent chromatographic resolution, which is vital for separating the numerous structurally similar steroid isomers found in urine samples. nih.gov For the analysis of 4-hydroxytestosterone and its metabolites, urine samples typically undergo extensive preparation, including enzymatic hydrolysis (to cleave glucuronide and sulfate (B86663) conjugates), extraction, and chemical derivatization to increase the volatility and thermal stability of the analytes for gas chromatography. dshs-koeln.deresearchgate.net

Studies on 4-hydroxytestosterone metabolism have extensively used GC-MS to identify its metabolic products following oral administration. nih.govdshs-koeln.de The electron impact ionization (EI) used in GC-MS produces characteristic fragmentation patterns that serve as a "fingerprint" for a specific compound, allowing for its identification by comparison to mass spectral libraries and synthesized reference standards. nih.govresearchgate.net Research has shown that 4-hydroxytestosterone undergoes significant phase-I metabolism, including reductions and oxidations, leading to a variety of urinary metabolites. nih.govdshs-koeln.de

Table 1: Identified Urinary Metabolites of 4-Hydroxytestosterone by GC-MS Analysis

| Metabolite Name | Chemical Structure Description |

|---|---|

| 4-hydroxyandrostenedione | 17-oxo analogue |

| 3β-hydroxy-5α-androstane-4,17-dione | Reduction product |

| 3α-hydroxy-5β-androstane-4,17-dione | Reduction product |

| 3ξ,4ξ-dihydroxy-5ξ-androstan-17-one isomers | Further reduction products |

| 3β,17β-dihydroxy-5α-androstan-4-one | 17β-hydroxylated analogue |

| 3α,17β-dihydroxy-5β-androstan-4-one | 17β-hydroxylated analogue |

| 5α-androstane-3β,4β,17β-triol | 17β-hydroxylated analogue |

| 5α-androstane-3α,4β,17β-triol | 17β-hydroxylated analogue |

| 5α-androstane-3α,4α,17β-triol | 17β-hydroxylated analogue |

| 4-hydroxyandrosta-4,6-diene-3,17-dione | Oxidation product |

| 4-hydroxyandrosta-1,4-diene-3,17-dione | Oxidation product |

Source: Data compiled from Kohler et al. (2007). nih.govdshs-koeln.de

The detection of these metabolites provides indirect evidence of 4-hydroxytestosterone use. The long-term detection of anabolic steroids is often reliant on identifying these unique metabolites, which can be excreted for days or even weeks after administration. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of low-concentration analytes like steroid hormones and their esters in biological fluids. frontiersin.orgsciex.com Its primary advantage over GC-MS is the ability to analyze compounds without derivatization, simplifying sample preparation. sciex.com The technique offers exceptional sensitivity and specificity, making it ideal for detecting intact steroid esters, which are present at very low concentrations in blood. wada-ama.orgresearchgate.net

The direct detection of an ester like 4-hydroxytestosterone decanoate (B1226879) in blood provides unequivocal proof of exogenous steroid administration, as these esters are not produced endogenously. sobraf.orgwada-ama.org LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple testosterone (B1683101) esters, including testosterone decanoate. sobraf.orgdshs-koeln.de These methods typically involve a liquid-liquid extraction from serum or plasma, followed by LC-MS/MS analysis. sobraf.orgwada-ama.org Studies have shown that the detection window for testosterone esters is dependent on the length of the ester chain; for example, testosterone decanoate was detectable in blood for 18 days after a single injection, while the longer-chain undecanoate ester was detectable for over 60 days. wada-ama.org

Table 2: General Parameters for LC-MS/MS Detection of Steroid Esters

| Parameter | Description |

|---|---|

| Sample Matrix | Serum, Plasma, Dried Blood Spot (DBS) researchgate.net |

| Sample Preparation | Liquid-Liquid Extraction wada-ama.orgspringernature.com |

| Chromatography | Reversed-Phase Liquid Chromatography nih.gov |

| Ionization Mode | Positive Ion Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity nih.gov |

Source: Information synthesized from various sources on steroid analysis. wada-ama.orgresearchgate.netspringernature.comnih.govnih.gov

The high sensitivity of modern LC-MS/MS instruments allows for the quantification of steroid esters at picogram-per-milliliter levels, providing long detection windows crucial for anti-doping purposes. researchgate.net

Development and Validation of Reference Standards for Esterified Steroids

The accurate identification and quantification of 4-hydroxytestosterone decanoate and its metabolites are fundamentally dependent on the availability of high-purity reference standards. nih.govnih.gov These standards are essential for method validation, calibration, and ensuring the accuracy of results in both research and routine testing. nih.govresearchgate.net

The synthesis of reference materials for steroid metabolites can be a complex process. researchgate.net For instance, the identification of urinary metabolites of 4-hydroxytestosterone was based on a comparison with reference substances that were specifically synthesized and structurally characterized by nuclear magnetic resonance (NMR) and HRMS. nih.govdshs-koeln.de This process ensures that the chromatographic retention times and mass spectrometric fragmentation patterns of a suspected metabolite in a sample match those of a known, pure standard. The synthesis of the main urinary metabolite of mesocarb, p-hydroxymesocarb, highlights the importance of having such reference materials available for doping analysis. nih.govresearchgate.net For esterified steroids, reference materials of the intact ester, the parent steroid (4-hydroxytestosterone), and its key phase-I and phase-II (e.g., glucuronidated) metabolites are necessary for comprehensive analytical coverage. dshs-koeln.deresearchgate.net

Applications in Steroid Metabolomics and Biochemical Pathway Mapping

The advanced analytical techniques described above are central to the field of steroid metabolomics, or "steroidomics," which involves the comprehensive profiling of all steroids and their metabolites in a biological system. nih.govnih.gov By applying these methods, researchers can move beyond the detection of a single compound to mapping the entire metabolic fate of a substance like 4-hydroxytestosterone decanoate.

Metabolome analysis allows for the discovery of unique metabolic signatures or "fingerprints" associated with the use of a particular steroid. nih.gov Studies on 4-hydroxytestosterone have revealed that its phase-I metabolism is versatile, leading to numerous reductive and oxidative products, while phase-II metabolism involves both glucuronidation and sulfation. nih.govdshs-koeln.de This detailed understanding of metabolic pathways is critical for several reasons:

Identifying Long-Term Biomarkers: It helps in identifying unique long-term metabolites that can extend the window of detection for anti-doping purposes. nih.govanu.edu.au

Improving Diagnostic Specificity: By characterizing the full metabolic profile, it becomes possible to differentiate the administration of one steroid from another, even if they share some common metabolites. dshs-koeln.de

Ultimately, the integration of HRMS, GC-MS, and LC-MS/MS provides a powerful toolkit for elucidating the complex biochemical pathways of synthetic steroids, enhancing the capabilities of clinical and forensic toxicology. nih.govanu.edu.au

Emerging Research Frontiers and Unexplored Aspects of 4 Hydroxytestosterone Decanoate

Elucidation of Novel Biotransformation Enzymes and Pathways

The biotransformation of 4-hydroxytestosterone (B1222710) decanoate (B1226879) begins with the hydrolysis of its decanoate ester, a critical step that releases the active hormone, 4-hydroxytestosterone. This process is a primary area of emerging research.

Esterase-Mediated Hydrolysis: The initial cleavage of the long-chain decanoate ester is presumed to be catalyzed by a variety of non-specific esterases present in the blood and various tissues. nih.gove-b-f.eu Carboxylesterases (CES), a superfamily of enzymes common in the liver and other tissues, are known to hydrolyze a wide array of substrates, including steroid esters. acs.orgnih.govnih.govwikipedia.org These enzymes play a crucial role in the metabolism of many prodrugs, converting them into their active forms. nih.gov The rate and location of this hydrolysis are key factors in the pharmacokinetics of the compound.

A novel area of investigation has identified phosphodiesterase 7B (PDE7B) as a potential catalyst in the hydrolysis of other long-chain steroid esters, such as nandrolone (B1676933) decanoate, particularly in liver cytosol. frontiersin.org This finding opens a new avenue of research to determine if PDE7B or other, yet-unidentified esterases play a specific role in the activation of 4-hydroxytestosterone decanoate.

Phase I and Phase II Metabolism of 4-Hydroxytestosterone: Once liberated, 4-hydroxytestosterone undergoes extensive phase I and phase II metabolism, which it shares with its precursor, 4-hydroxyandrostenedione. nih.gov

Phase I: The primary pathways are reductive, targeting the A-ring of the steroid nucleus and the 17-oxo group, leading to various 3-hydroxy-4-oxo or 3,4-dihydroxylated metabolites. nih.gov Cytochrome P450 (CYP450) enzymes, particularly from the CYP1, CYP2, and CYP3 families, are central to the metabolism of most steroids and are a key focus of research. nih.govnih.gov

Phase II: The hydroxylated metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. nih.gov

Advanced Structural Elucidation of Complex Metabolites

Identifying the full spectrum of metabolites is crucial for understanding the complete disposition of 4-hydroxytestosterone decanoate. Research has moved beyond traditional methods to embrace more sophisticated analytical technologies capable of characterizing complex and low-abundance metabolites.

Historically, gas chromatography-mass spectrometry (GC-MS) has been a primary tool for steroid profiling, often requiring the hydrolysis of conjugated metabolites before analysis. nih.gov However, this approach can be labor-intensive and may not provide a complete picture of intact metabolites.

The current frontier is dominated by liquid chromatography-mass spectrometry (LC-MS) techniques, which offer higher sensitivity and specificity.

LC-Tandem Mass Spectrometry (LC-MS/MS): This has become a workhorse for detecting known metabolites and can analyze both free and conjugated forms. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-quadrupole time-of-flight (LC-Q-TOF) and Orbitrap MS allow for the detection of unknown metabolites through accurate mass measurements, aiding in the identification of novel biotransformation products without reference standards. wada-ama.org

Ion Mobility Spectrometry (IMS): When coupled with LC-MS, IMS adds another dimension of separation based on the size, shape, and charge of the ions, which is particularly useful for separating isomeric steroid metabolites that are indistinguishable by mass alone. nih.gov

These advanced methods are essential for tackling the complexity of steroid metabolism, especially for identifying long-term, hydrolysis-resistant phase II metabolites that could serve as markers of administration. wada-ama.org

Table 1: Identified Metabolites of 4-Hydroxytestosterone

| Metabolite Name | Metabolic Pathway | Analytical Technique for Identification |

|---|---|---|

| 3β,17β-dihydroxy-5α-androstan-4-one | Phase I (Reduction) | GC-MS |

| 3α,17β-dihydroxy-5β-androstan-4-one | Phase I (Reduction) | GC-MS |

| 5α-androstane-3β,4β,17β-triol | Phase I (Reduction) | GC-MS |

| 5α-androstane-3α,4β,17β-triol | Phase I (Reduction) | GC-MS |

| 5α-androstane-3α,4α,17β-triol | Phase I (Reduction) | GC-MS |

| 4-hydroxyandrosta-4,6-diene-3,17-dione | Phase I (Oxidation/Dehydrogenation) | GC-MS |

| 4-hydroxyandrosta-1,4-diene-3,17-dione | Phase I (Oxidation/Dehydrogenation) | GC-MS |

| Glucuronide Conjugates | Phase II (Glucuronidation) | LC-MS/MS |

| Sulfate Conjugates | Phase II (Sulfation) | LC-MS/MS |

Investigation of Intermolecular Interactions in Biological Milieu

The biological effects of 4-hydroxytestosterone are dictated by a complex series of interactions with various proteins. Research is expanding to understand these interactions beyond the androgen receptor to include plasma transport proteins and metabolizing enzymes.

Plasma Transport Proteins: In the bloodstream, the bioavailability of steroids is regulated by binding to plasma proteins, primarily Sex Hormone-Binding Globulin (SHBG) and albumin. nih.govnih.gov SHBG binds androgens and estrogens with high affinity, while albumin binds with lower affinity but is present in much higher concentrations. nih.gov The "free hormone hypothesis" posits that only the unbound fraction of a steroid is biologically active and able to enter target cells. nih.gov

The binding affinity of 4-hydroxytestosterone for SHBG is an area of active research. The presence of the 4-hydroxy group likely alters its binding characteristics compared to testosterone (B1683101). oup.com Furthermore, emerging research shows that interactions with SHBG are not merely passive transport; the binding of ligands to SHBG can influence its interaction with cell surface receptors, potentially triggering intracellular signaling pathways like the cAMP pathway. nih.govnih.govnih.gov

Receptor and Enzyme Interactions: The primary mechanism of action for 4-hydroxytestosterone is binding to and activating the androgen receptor (AR). nih.gov Molecular modeling studies suggest that key interactions within the AR's ligand-binding domain, such as hydrogen bonds with residues like Arginine-752 and Asparagine-705, are critical for receptor activation. nih.gov The 4-hydroxy group on the steroid may form additional hydrogen bonds, influencing binding affinity and receptor conformation.

Interactions with metabolizing enzymes, such as CYP450s and reductases, are also being investigated to understand the structural determinants of its metabolic profile. The orientation of the steroid within the enzyme's active site determines which positions on the molecule are accessible for hydroxylation or reduction.

In Vitro and In Silico Modeling for Mechanistic Predictions

To predict the biological activity and potential interactions of 4-hydroxytestosterone decanoate, researchers are increasingly relying on computational (in silico) and laboratory-based (in vitro) models. These approaches allow for high-throughput screening and mechanistic predictions before progressing to more complex biological systems.

In Silico Modeling: Computational toxicology and molecular modeling are powerful tools for predicting how a compound will behave.

Molecular Docking: This technique simulates the binding of a ligand (e.g., 4-hydroxytestosterone) to the active site of a protein (e.g., the androgen receptor or a CYP450 enzyme). It helps predict binding affinity and the specific interactions involved. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing insights into the stability of the interaction and any conformational changes induced by binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of properties for new or untested molecules. frontiersin.org

In Vitro Assays: Laboratory-based assays provide experimental data to validate in silico predictions.

Receptor-Binding Assays: These assays measure the affinity with which a compound binds to a specific receptor, such as the androgen receptor.

Reporter Gene Assays: These are cell-based assays, often using yeast or mammalian cells, that have been engineered to produce a measurable signal (e.g., light) when the androgen receptor is activated. They are used to determine if a compound acts as an agonist or antagonist.

Metabolism Assays: Incubating the compound with liver microsomes or recombinant enzymes (e.g., specific CYP450s) allows researchers to identify the resulting metabolites and determine which enzymes are responsible for the biotransformation.

These predictive models are crucial for prioritizing chemicals for further study and for understanding the molecular basis of their activity. frontiersin.org

Research on Tissue-Specific Receptor Expression and Activity

A major frontier in androgen research is understanding why a single hormone can have vastly different effects in different tissues, such as promoting growth in muscle while having other functions in the prostate or skin. nih.gov This tissue specificity is not due solely to the presence of the androgen receptor (AR), but to a more complex interplay of local factors.

Differential AR Expression and Pre-Receptor Metabolism: The density of AR expression varies between tissues, which can modulate the magnitude of the androgenic response. nih.gov Additionally, tissues possess different enzymatic machinery. For example, the presence of the enzyme 5α-reductase in tissues like the prostate and skin converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT), amplifying the androgenic signal locally. nih.gov The specific metabolic profile of 4-hydroxytestosterone in different tissues is an important area of ongoing research.